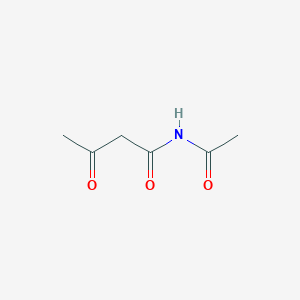
N-acetyl-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
N-acetyl-3-oxobutanamide primarily targets the flavoHB enzyme, which is a well-validated target for the identification of antibacterial inhibitors . This enzyme plays a crucial role in the biochemical reactions of bacteria, making it a promising target for antimicrobial agents .
Mode of Action
It is known that this compound interacts with its target, the flavohb enzyme, to inhibit its function . This interaction results in the disruption of the enzyme’s normal activity, leading to the inhibition of bacterial growth .
Biochemical Pathways
This compound is involved in the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-phosphate, glutamine, acetyl-coenzyme A, and uridine triphosphate to synthesize uridine diphosphate-N-acetylglucosamine . This pathway plays a crucial role in the normal growth and development of organisms .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By interacting with the flavoHB enzyme, this compound disrupts the normal biochemical reactions of bacteria, leading to the inhibition of their growth .
Biochemical Analysis
Biochemical Properties
N-acetyl-3-oxobutanamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with N-terminal acetyltransferases (NATs), which acetylate the N-terminus of proteins, affecting their stability, localization, and interactions . This compound also interacts with enzymes involved in oxidative stress responses, such as glutathione peroxidase, which helps in reducing oxidative damage .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules like c-Jun N-terminal kinase and p38 MAP kinase, which are involved in stress responses . Additionally, this compound affects gene expression by regulating transcription factors such as nuclear factor kappa B, leading to changes in the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It acts as a precursor for the synthesis of glutathione, an important antioxidant that protects cells from oxidative damage . This compound also inhibits the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a role in fatty acid metabolism . These interactions result in changes in cellular processes and gene expression, contributing to its overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained activation of antioxidant pathways and protection against oxidative stress . Its stability may vary depending on the experimental conditions, such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide protective effects against oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, such as liver and kidney damage . The optimal dosage for achieving therapeutic effects without adverse effects needs to be carefully determined in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as acetyl-CoA synthetase and acetyl-CoA carboxylase, which play roles in fatty acid metabolism and energy production . Additionally, it can be converted into other metabolites, such as N-acetyl-S-(2-carboxypropyl)cysteine, which is involved in detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement . The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound may localize to the mitochondria, where it can participate in antioxidant defense and energy metabolism . Its localization can also affect its interactions with other biomolecules and its overall cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetyl-3-oxobutanamide can be synthesized through several methods. One common approach involves the reaction of acetoacetic acid with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N-acetyl-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Acetoacetic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-acetyl-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Acetoacetamide: Similar in structure but lacks the acetyl group.
Acetylacetone: Contains a similar diketone structure but lacks the amide group.
N-acetyl-2-oxobutanamide: A structural isomer with different positioning of functional groups.
Uniqueness: N-acetyl-3-oxobutanamide is unique due to the presence of both an amide and a ketone functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in a variety of chemical reactions makes it a valuable compound in research and industry.
Properties
IUPAC Name |
N-acetyl-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)3-6(10)7-5(2)9/h3H2,1-2H3,(H,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOZBUJRWPPEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2603453.png)


![13-(3-Chlorophenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B2603458.png)




![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2603467.png)
![(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2603468.png)
